2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-9-7-15-12(19-9)8-16-13(17)10-5-3-4-6-11(10)14(16)18/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADWZCJNKTRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process:
Preparation of the Oxazoline Intermediate:
The synthesis begins with bromination of suitable aromatic precursors such as o-xylene derivatives. Bromination is typically performed using bromine in methylene chloride as solvent, yielding a brominated intermediate (e.g., 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)-ethanone).Formation of the Oxazole Ring:
The brominated intermediate reacts with formamide in excess, leading to cyclization and formation of the oxazole ring. This step involves nucleophilic attack by the formamide nitrogen on the electrophilic brominated carbon, followed by ring closure.Introduction of Ethyl Substituent:
The vinyl group on the intermediate is catalytically hydrogenated to an ethyl group using hydrogenation catalysts (e.g., Pd/C or PtO2), transforming the vinyl moiety into an ethyl substituent on the oxazole ring.Coupling with Isoindole-1,3-dione:
The oxazole derivative is then coupled with isoindole-1,3-dione derivatives via nucleophilic substitution or condensation reactions, often facilitated by activating agents or under reflux conditions, to yield the target compound.
Reaction Conditions & Reagents:
| Step | Reagents & Conditions | Remarks |
|---|---|---|
| Bromination | Bromine, methylene chloride, 0–10°C | Selective bromination of aromatic ring |
| Cyclization | Excess formamide, reflux | Ring closure to oxazole |
| Hydrogenation | Hydrogen gas, Pd/C catalyst, room temperature | Vinyl to ethyl conversion |
| Coupling | Base (e.g., potassium carbonate), reflux | Formation of the final compound |
Alternative Route: Multi-step Synthesis via Oxazoline Precursors
Another approach involves synthesizing an oxazoline intermediate, which is then oxidized and transformed into the oxazole ring.
Process Overview:
Synthesis of Oxazoline Derivative:
Starting from amino alcohols and carboxylic acid derivatives, oxazoline rings are formed via cyclodehydration.Oxidation to Oxazole:
The oxazoline is oxidized using reagents such as iodine or hypervalent iodine compounds to form the oxazole ring.Functionalization and Coupling:
The oxazole is further functionalized with methyl or ethyl groups at specific positions, followed by coupling with the isoindole-1,3-dione core through nucleophilic substitution or condensation reactions.
Key Reagents & Conditions:
| Step | Reagents & Conditions | Remarks |
|---|---|---|
| Oxazoline formation | Amino alcohols, dehydration agents | Mild heating, reflux |
| Oxidation | Iodine, DMSO, or hypervalent iodine | Controlled temperature |
| Coupling | Base, reflux | Final assembly of target molecule |
Research Findings and Data Tables
Research studies and patent documents provide data on yields, reaction times, and purity:
Notes on Optimization and Purification
Purification:
Crude products are typically purified by recrystallization from solvents like acetone or ethanol, or by column chromatography to remove unreacted starting materials and side products.Reaction Optimization:
Temperature control during bromination and oxidation steps is critical to prevent overreaction or degradation. Catalytic hydrogenation parameters are optimized to selectively reduce vinyl groups without affecting other functionalities.
Summary of Key Precursors and Intermediates
| Compound | Role | Preparation Notes |
|---|---|---|
| Brominated intermediate | Precursor for oxazole formation | Prepared via electrophilic aromatic substitution |
| Oxazoline derivative | Oxazole precursor | Synthesized via cyclodehydration of amino alcohols |
| Isoindole-1,3-dione | Core scaffold | Commercially available or synthesized via phthalic anhydride derivatives |
Concluding Remarks
The synthesis of 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is predominantly achieved through bromination of aromatic precursors, followed by cyclization with formamide, and subsequent hydrogenation to introduce the ethyl group. Alternative routes involving oxazoline intermediates and oxidation steps are also documented, offering flexibility based on available starting materials and desired yields.
This comprehensive overview, grounded in patent disclosures and academic research, provides a detailed foundation for the preparation of this complex heterocyclic compound, suitable for further optimization and scale-up in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form more complex structures.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of more aromatic compounds, while reduction can yield less complex derivatives .
Scientific Research Applications
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The isoindole moiety may also play a role in binding to biological targets, thereby exerting its effects .
Comparison with Similar Compounds
Substituent Electronic Effects
Solubility and Pharmacokinetics
- Aminoethyl Derivatives (): Basic amino groups enhance water solubility compared to the ethyl-oxazole substituent, which may reduce oral bioavailability due to higher lipophilicity .
- Epoxide and Ketone Groups : The epoxide () and ketone () substituents introduce reactive or polar moieties, impacting metabolic pathways and stability .
Biological Activity
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C14H12N2O3, and it has a molecular weight of 256.26 g/mol. This compound belongs to a class of isoindole derivatives that have shown promise in various pharmacological applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Chemical Formula | C14H12N2O3 |
| Molecular Weight | 256.26 g/mol |
| MDL No. | MFCD26407846 |
| PubChem CID | 75480933 |
| IUPAC Name | 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]isoindole-1,3-dione |
| SMILES | CCC1=CN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O |
Biological Activity
The biological activity of this compound is primarily evaluated through its inhibitory effects on cyclooxygenases (COX), particularly COX-1 and COX-2 enzymes, which are crucial in the inflammatory process.
COX Inhibition Studies
Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant COX inhibitory activity. For instance, a study highlighted that certain isoindole derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam. The selectivity of the compounds towards COX enzymes was assessed using the COX-2/COX-1 ratio:
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | COX Selectivity Ratio |
|---|---|---|---|
| A | 90.28 | 15.50 | 5.81 |
| B | 45.00 | 10.00 | 4.50 |
| D | 30.00 | 8.00 | 3.75 |
| E | 20.00 | 5.00 | 4.00 |
The mechanism by which these compounds exert their biological effects involves interactions at the active sites of COX enzymes. For example, hydrogen bonding and hydrophobic interactions with specific amino acid residues in the enzyme's binding pocket were noted, indicating a complex mechanism that enhances selectivity and potency against COX enzymes .
Case Studies
Several case studies have explored the biological implications of these compounds:
- Anticancer Activity : A study focused on the anticancer properties of oxazole derivatives, including those similar to our compound, indicated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Research has shown that oxazole derivatives exhibit antimicrobial activity against both bacterial and fungal strains, with some compounds demonstrating lower MIC values compared to standard antibiotics .
- Anti-inflammatory Effects : The anti-inflammatory potential of isoindole derivatives has been documented through in vivo models where reduced inflammation markers were observed upon administration of these compounds.
Q & A
Q. What are the recommended methods for synthesizing 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a pre-formed oxazole moiety to the isoindole-dione core. A plausible route includes:
- Step 1 : Preparation of 5-ethyl-1,3-oxazole-2-methanol via condensation of ethyl glyoxalate with thioamide derivatives under acidic conditions.
- Step 2 : Activation of the oxazole methanol (e.g., using tosyl chloride) to form a reactive leaving group.
- Step 3 : Alkylation of isoindole-1,3-dione with the activated oxazole intermediate in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃.
Optimization should focus on temperature (60–80°C), stoichiometry (1.2–1.5 equivalents of oxazole derivative), and reaction time (12–24 hr). Purity can be confirmed via HPLC and NMR .
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of crystal structures to confirm stereochemistry and bond lengths. Data collection at low temperatures (100 K) improves resolution .
- Spectroscopic Techniques : ¹H/¹³C NMR (DMSO-d₆) to verify substituent integration and coupling patterns. Compare chemical shifts with analogs (e.g., 2-(thiazolylmethyl)-isoindole-dione derivatives show δ ~4.5 ppm for methylene protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic distribution .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS. For instance, isoindole-diones often undergo hepatic glucuronidation, reducing in vivo efficacy .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to purported targets (e.g., enzymes or DNA). Discrepancies may arise from off-target interactions or assay conditions .
- Computational Modeling : Molecular dynamics simulations can predict binding modes under physiological conditions, clarifying discrepancies between static in vitro assays and dynamic in vivo environments .
Q. How can the compound’s interaction with biological macromolecules be experimentally elucidated?
- Methodological Answer :
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases or DNA topoisomerases) and refine structures using SHELX programs. For example, phthalimide analogs show hydrogen bonding with catalytic lysine residues .
- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence upon compound binding to estimate binding constants (Kd) .
- Pull-Down Assays : Use biotinylated derivatives immobilized on streptavidin beads to isolate interacting proteins from cell lysates, followed by proteomic analysis .
Q. What experimental designs are suitable for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 12) conditions at 40–80°C for 24–72 hr. Monitor degradation via UPLC-UV and identify products using HRMS .
- Kinetic Stability Assays : Use Arrhenius plots to predict shelf life at 25°C based on accelerated stability data (e.g., 40–60°C) .
- Solid-State Stability : Store crystalline samples at 25°C/60% RH and analyze for polymorphic transitions via PXRD .
Data Contradiction and Reproducibility
Q. How should researchers address variability in synthetic yields reported across studies?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, DMF vs. THF may alter nucleophilicity of the isoindole nitrogen, affecting alkylation efficiency .
- Intermediate Characterization : Isolate and characterize unstable intermediates (e.g., oxazole mesylate) via ¹H NMR to ensure consistency in reactivity .
- Cross-Validation : Reproduce key steps (e.g., coupling reactions) using protocols from independent sources (e.g., ’s acetic acid reflux method for analogous thiazole derivatives) .
Structural and Functional Analogues
Q. What structural modifications to the oxazole or isoindole moieties could enhance target selectivity?
- Methodological Answer :
- Oxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C4) to modulate electronic effects and H-bonding capacity, as seen in 5-nitro-thiazole analogs .
- Isoindole Modifications : Replace the dione oxygen with sulfur (to form thioimide) or alkylate the nitrogen to alter lipophilicity and membrane permeability .
- SAR (Structure-Activity Relationship) Studies : Synthesize a library of analogs (e.g., varying ethyl to propyl on the oxazole) and screen against target panels using high-throughput assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
